molecular formula C9H4F3NO B2975692 4,5,6-trifluoro-1H-indole-3-carbaldehyde CAS No. 2089255-57-0

4,5,6-trifluoro-1H-indole-3-carbaldehyde

Cat. No. B2975692
CAS RN: 2089255-57-0
M. Wt: 199.132
InChI Key: NSDYSRJAWFWHCF-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-1H-indole-3-carbaldehyde, commonly known as TFI, is an organic compound that has been subject to significant research and analysis in recent years. It has a molecular formula of C9H4F3NO and an average mass of 199.129 Da .


Molecular Structure Analysis

The molecular structure of 4,5,6-trifluoro-1H-indole-3-carbaldehyde consists of a nine-member carbon skeleton with three fluorine atoms attached to the 4th, 5th, and 6th carbon atoms . The molecule also contains a nitrogen atom and an oxygen atom .


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole . Similar reactions may be possible with 4,5,6-trifluoro-1H-indole-3-carbaldehyde.

Scientific Research Applications

Synthesis and Building Blocks for Biologically Active Molecules

Research has explored the synthesis of regioselectively trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes, including 4,5,6-trifluoro-1H-indole-3-carbaldehyde, as valuable precursors for developing biologically active molecules. These compounds are prepared using modern organometallic methods, highlighting their importance in constructing complex molecules with potential biological activities (Leconte & Ruzziconi, 2002).

Novel Synthetic Pathways

The compound serves as a key intermediate in novel synthetic pathways, such as the synthesis of 1,2-fused indoles through radical cyclisation, demonstrating its utility in generating structurally diverse heterocycles with potential pharmacological properties (Moody & Norton, 1995).

Crystal Structure and Computational Studies

Studies have been conducted on the crystal structure, Hirshfeld surface analysis, and theoretical computational studies of derivatives involving 4,5,6-trifluoro-1H-indole-3-carbaldehyde. These studies provide insights into the intermolecular interactions, electronic properties, and thermal stability of such compounds, which are crucial for designing materials with specific electronic and optical properties (Barakat et al., 2017).

Green Synthetic Routes

The compound has been used in green and sustainable synthetic routes, such as the Knoevenagel condensation, to produce biologically relevant molecules. This highlights the compound's role in environmentally friendly chemistry practices, offering efficient yields and high reaction rates without the need for harmful solvents (Madan, 2020).

Fluorescence and Photophysical Properties

Research into the fluorescence and photophysical properties of novel derivatives of 4,5,6-trifluoro-1H-indole-3-carbaldehyde has led to the development of materials with potential applications in organic electronics and as fluorescent markers. This research underscores the versatility of the compound in creating materials with desirable optical properties (Sravanthi & Manju, 2015).

properties

IUPAC Name

4,5,6-trifluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-5-1-6-7(9(12)8(5)11)4(3-14)2-13-6/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYSRJAWFWHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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